molecular formula C7H8BrNS B582364 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine CAS No. 1219531-56-2

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine

Cat. No.: B582364
CAS No.: 1219531-56-2
M. Wt: 218.112
InChI Key: XRGUCVYYQLZQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Scientific Research Applications

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted thieno[3,4-c]pyridines.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Tetrahydrothieno[3,4-c]pyridine.

Comparison with Similar Compounds

  • 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride

Comparison: 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of the bromine atom at the 1-position. This structural feature imparts distinct reactivity and properties compared to similar compounds, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-7-6-1-2-9-3-5(6)4-10-7/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGUCVYYQLZQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CSC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659979
Record name 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219531-56-2
Record name 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.